molecular formula C20H26N4O2 B5541006 N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide

N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide

Cat. No.: B5541006
M. Wt: 354.4 g/mol
InChI Key: RFWKJQJXXTXRJN-VQIMIIECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.20557608 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Host-Guest Chemistry

Quinoxaline derivatives, including those with amide functionalities, are explored for their unique structural aspects and properties. Studies such as the one by Karmakar et al. (2007) have delved into the structural characteristics of quinoxaline-based amides, revealing their potential to form gels and crystalline solids when treated with mineral acids. These materials exhibit interesting host-guest chemistry, with applications ranging from molecular recognition to the development of new materials with specific optical properties, including fluorescence (Karmakar, A., Sarma, R., & Baruah, J., 2007).

Antibacterial Applications

Quinoxaline derivatives have also been synthesized and characterized for their antibacterial properties. For example, Karna (2019) reported on the novel synthesis of quinoxaline derivatives and their antibacterial studies, suggesting potential applications in the development of new antimicrobial agents (Karna, R., 2019).

Neurological Disorder Treatment

Research on ergoline derivatives, which share structural motifs with quinoxaline compounds, suggests potential applications in treating neurological disorders such as narcolepsy. Auberson et al. (2014) explored ergoline-derived compounds as human H3 receptor inverse agonists, indicating the possibility of quinoxaline derivatives being used in similar therapeutic contexts (Auberson, Y. et al., 2014).

Material Science and Polymer Chemistry

In material science, quinoxaline derivatives are investigated for their potential in creating advanced polymers. Ghaemy and Bazzar (2011) synthesized novel polyimides with pendent quinoxaline groups, showcasing their excellent solubility, thermal stability, and potential in high-performance materials (Ghaemy, M., & Bazzar, Maasoomeh, 2011).

Environmental and Analytical Chemistry

Quinoxaline derivatives also find applications in environmental and analytical chemistry, serving as sensitive probes for detecting various compounds. Houdier et al. (2000) developed a fluorescent probe based on a quinoxaline derivative for trace measurement of carbonyl compounds in water samples, highlighting the utility of these compounds in environmental monitoring and analytical applications (Houdier, S. et al., 2000).

Mechanism of Action

If this compound is a drug or a biologically active substance, its mechanism of action would be determined through biological assays and studies. These might involve observing the compound’s effects on cells or organisms, and using techniques like mass spectrometry or chromatography to study its interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of chemicals, as well as first aid measures for exposure .

Properties

IUPAC Name

N-[(3S,4R)-1-(2,3-dimethylquinoxaline-6-carbonyl)-4-propylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-5-6-16-10-24(11-19(16)23-14(4)25)20(26)15-7-8-17-18(9-15)22-13(3)12(2)21-17/h7-9,16,19H,5-6,10-11H2,1-4H3,(H,23,25)/t16-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWKJQJXXTXRJN-VQIMIIECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C)C(=O)C2=CC3=NC(=C(N=C3C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CC3=NC(=C(N=C3C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.